molecular formula C5H4F2O2 B3027028 2,2-Difluorocyclopentane-1,3-dione CAS No. 1215071-21-8

2,2-Difluorocyclopentane-1,3-dione

Cat. No.: B3027028
CAS No.: 1215071-21-8
M. Wt: 134.08
InChI Key: KDFJPHWELBEPJS-UHFFFAOYSA-N
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Description

Significance of Fluorine in Modulating Molecular Properties for Research

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physical, chemical, and biological properties. nih.govresearchgate.net This makes fluorine a "very special element" in the world of chemistry. nih.gov Its small atomic size allows it to mimic a hydrogen atom in some steric contexts, while its powerful electron-withdrawing nature creates strong, stable carbon-fluorine bonds and significantly influences the electronic environment of the molecule. nih.govresearchgate.netnih.gov

In research, particularly in medicinal chemistry, the strategic placement of fluorine can lead to:

Enhanced Metabolic Stability: The high energy of the C-F bond can block metabolic oxidation at that site, increasing the molecule's stability and longevity in biological systems. nih.govmdpi.com

Modulated Acidity (pKa): The inductive effect of fluorine can increase the acidity of nearby functional groups, which is a critical parameter for molecular interactions and solubility. researchgate.net

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, through dipole-dipole forces and by influencing the conformation of the molecule to better fit a binding pocket. nih.gov

Altered Lipophilicity: The addition of fluorine can increase a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. researchgate.net

These modifications are not always straightforward, as the effects can be complex and context-dependent. mdpi.com However, the ability to rationally tune these properties makes fluorine an indispensable tool for designing molecules with specific functions.

Overview of Cyclic 1,3-Diketones as Fundamental Synthetic Scaffolds

Cyclic 1,3-diketones, such as cyclopentane-1,3-dione, are highly versatile and fundamental building blocks in organic synthesis. Their utility stems from several key structural features. They possess acidic protons at the C2 position, flanked by the two carbonyl groups, making this position easy to functionalize.

These compounds exist in equilibrium between their diketo and enol tautomeric forms. This tautomerism is crucial to their reactivity, allowing them to react as both carbon nucleophiles (via the enolate) and electrophiles (at the carbonyl carbons). This dual reactivity enables their participation in a wide array of chemical transformations, including alkylations, acylations, and various cyclization and condensation reactions. Consequently, cyclic 1,3-diketones serve as scaffolds for creating spatially diverse libraries of molecules for various research applications, including the synthesis of natural products and their derivatives.

Research Context of gem-Difluorinated Cyclopentane-1,3-diones

The synthesis of molecules containing a difluoromethylene (CF2) group, particularly within a cyclic diketone framework, presents a unique set of challenges and opportunities. The introduction of two fluorine atoms at the same carbon (a gem-difluoro group) dramatically alters the properties of the parent diketone.

Synthesizing these compounds is not trivial. While monofluorination of a 1,3-diketone is often rapid, the introduction of the second fluorine atom is significantly slower. mdpi.com This is because the first fluorine atom reduces the electron density and nucleophilicity of the corresponding enolate, making the second fluorination more difficult. Recent research has focused on developing efficient methods for this transformation. One approach involves the direct fluorination of 1,3-diketones using elemental fluorine in the presence of a mediating agent like quinuclidine (B89598). mdpi.com This method facilitates the challenging second fluorination step, providing a potential route to compounds like 2,2-Difluorocyclopentane-1,3-dione. mdpi.com Other strategies employ electrophilic fluorinating agents, such as Selectfluor, although these reactions can require extended reaction times. mdpi.com The development of these synthetic methods is crucial for making gem-difluorinated cyclic diketones more accessible for broader research applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1215071-21-8
Molecular Formula C₅H₄F₂O₂
Molecular Weight 134.08 g/mol
Structure
O=C1C(F)(F)C(CC1)=O

This data is compiled from publicly available chemical information databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluorocyclopentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFJPHWELBEPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296003
Record name 2,2-Difluoro-1,3-cyclopentanedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-21-8
Record name 2,2-Difluoro-1,3-cyclopentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215071-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1,3-cyclopentanedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Difluorocyclopentane 1,3 Dione and Analogues

Electrophilic Fluorination Strategies

Electrophilic fluorination has emerged as a primary method for the synthesis of α,α-difluoro-β-dicarbonyl compounds. This approach relies on the reaction of an electron-rich substrate, typically an enol or enolate form of the dicarbonyl compound, with an electrophilic source of fluorine ("F+"). acsgcipr.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and effective for this purpose due to their stability, ease of handling, and tunable reactivity compared to more aggressive agents like elemental fluorine. researchgate.netwikipedia.org

Utilization of N-F Fluorinating Reagents (e.g., Selectfluor®)

Among the wide array of N-F reagents, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, is a prominent and widely used reagent for the synthesis of 2,2-difluoro-1,3-dicarbonyl compounds. sigmaaldrich.comrsc.org It is an air-stable, non-volatile solid, making it a user-friendly source of electrophilic fluorine. sigmaaldrich.com

The synthesis of 2,2-difluoro-1,3-diones using Selectfluor® typically proceeds in a stepwise manner. The initial monofluorination of the 1,3-dicarbonyl substrate is generally a rapid process. nih.gov However, the introduction of the second fluorine atom is significantly slower. Research indicates that the reaction of 1,3-diketones with Selectfluor® in acetonitrile (B52724) requires several days to achieve the desired 2,2-difluoro-1,3-diketone derivative. nih.gov By adjusting the stoichiometry of Selectfluor®, a high degree of selectivity for either mono- or difluorination can be achieved. This method is practical and can often be performed in aqueous media without the need for a catalyst or base. organic-chemistry.org

The general reactivity of N-F reagents is influenced by the electronic environment of the nitrogen atom. Electron-withdrawing groups attached to the nitrogen enhance the electrophilicity of the fluorine atom, making the reagent more powerful. wikipedia.org Cationic reagents like Selectfluor® are generally more potent fluorinating agents than neutral N-F reagents such as N-fluorobenzenesulfonimide (NFSI). researchgate.netwikipedia.org

Table 1: Electrophilic Fluorination of 1,3-Dicarbonyl Compounds with Selectfluor® This table is interactive and allows for sorting and filtering of data.

Substrate Type Product Key Observation Reference
1,3-Diketones (acyclic/cyclic) 2,2-Difluoro-1,3-diketones Efficient conversion to difluoro derivatives. rsc.org
β-Ketoesters 2,2-Difluoro-β-ketoesters Efficient conversion to difluoro derivatives. rsc.org
1,3-Dicarbonyl Compounds 2-Fluoro & 2,2-Difluoro derivatives Selective mono- or difluorination by altering reagent amount. organic-chemistry.org
1,3-Diketones 2,2-Difluoro-1,3-diketones Monofluorination is rapid; difluorination step is slow (days). nih.gov

Mechanistic Considerations in Electrophilic Difluorination

The precise mechanism of electrophilic fluorination by N-F reagents remains a subject of debate, with evidence supporting both a direct bimolecular nucleophilic substitution (S_N2) at the fluorine atom and a single-electron transfer (SET) pathway. wikipedia.orgwikipedia.org

In the context of dicarbonyl compounds, the reaction is believed to proceed through the nucleophilic attack of the enol or enolate form of the substrate on the electrophilic fluorine atom of the N-F reagent. acsgcipr.org For the difluorination of a 1,3-dione, this process occurs twice.

First Fluorination: The 1,3-dione, which exists in equilibrium with its enol tautomer, reacts with the electrophilic fluorinating agent to yield the 2-fluoro-1,3-dione. This initial step is typically fast. nih.gov

Second Fluorination: The resulting 2-fluoro-1,3-dione must then enolize to react with a second equivalent of the fluorinating agent. The presence of the electron-withdrawing fluorine atom at the α-position decreases the nucleophilicity of the corresponding enol/enolate, making this second fluorination step kinetically less favorable and significantly slower than the first. nih.gov

Studies using radical probes in the fluorination of glycals with Selectfluor® have suggested that the reaction does not proceed via a radical pathway in that specific system. nih.govacs.org However, other research on different substrates, such as stilbenes, indicates a SET mechanism. wikipedia.org The mechanism may be substrate- and condition-dependent, but for β-dicarbonyls, the pathway involving nucleophilic attack of the enol is the most commonly accepted model.

Influence of Reaction Conditions on Selectivity and Yield

The outcome of the electrophilic fluorination of 1,3-dicarbonyls is highly dependent on the reaction conditions. Key parameters that can be manipulated to control the selectivity between monofluorination and difluorination and to maximize the yield of the desired 2,2-difluoro product include the stoichiometry of the reagents, solvent, and temperature.

Stoichiometry: The most straightforward method to control the degree of fluorination is by adjusting the molar equivalents of the N-F reagent relative to the dicarbonyl substrate. Using approximately one equivalent of the fluorinating agent favors the monofluorinated product, whereas two or more equivalents are required to drive the reaction toward the difluorinated product. organic-chemistry.org

Solvent: Acetonitrile is a commonly used solvent for these reactions. nih.gov However, studies have shown that the fluorination of 1,3-dicarbonyl compounds with Selectfluor® can be effectively carried out in aqueous media, offering a more environmentally benign option. organic-chemistry.org

Catalysts/Additives: While often not strictly necessary with potent reagents like Selectfluor®, the addition of a base can be used to facilitate the formation of the enolate, which is more nucleophilic than the neutral enol. However, for the synthesis of 2,2-difluoro compounds, the slow step is the enolization of the monofluorinated intermediate, a process that can be accelerated by the presence of a base. nih.gov

Direct Fluorination Approaches

Direct fluorination involves the use of molecular fluorine (F₂), the most fundamental and powerful fluorinating agent. While its high reactivity and the challenges associated with its safe handling have historically limited its application in laboratory synthesis, modern techniques have enabled its use for the selective fluorination of certain substrates, including β-dicarbonyl compounds. researchgate.netnih.gov

Application of Molecular Fluorine (F₂) in Synthesis

The direct fluorination of 1,3-dicarbonyl compounds with elemental fluorine gas can produce 2,2-difluorinated products. Similar to electrophilic fluorination with N-F reagents, the monofluorination step is rapid because the enol tautomer of the starting material reacts quickly. nih.gov The subsequent difluorination is comparatively very slow. This is because the resulting 2-fluoro-1,3-dicarbonyl products exist predominantly in their keto forms, and the rate-limiting step for the second fluorination becomes the enolization of this monofluorinated intermediate. nih.gov

Catalytic Systems for Controlled Direct Fluorination

In this system, it is proposed that quinuclidine (B89598) serves a dual role:

It reacts with fluorine gas in situ to generate a fluoride (B91410) ion. This fluoride ion is basic enough to facilitate the rate-limiting enolization of the 2-fluoro-1,3-dicarbonyl intermediate.

The reaction between quinuclidine and F₂ also generates an electrophilic N-fluoroquinuclidinium ion, which acts as the fluorinating species, reacting with the enol or enolate. nih.gov

By adding a mediating base like quinuclidine, the direct fluorination of 1,3-diketones and β-ketoesters with F₂ can be effectively directed to yield the corresponding 2,2-difluorinated products in a simple batch process, offering a potentially cost-effective route for larger-scale synthesis. nih.gov

Table 2: Direct Fluorination of 1,3-Dicarbonyls with F₂ This table is interactive and allows for sorting and filtering of data.

Substrate Type Mediator Product Key Observation Reference
1,3-Diketones None 2-Fluoro-1,3-diketones Monofluorination is rapid; difluorination is very slow. nih.gov
1,3-Diketones Quinuclidine 2,2-Difluoro-1,3-diketones Quinuclidine facilitates the rate-limiting enolization of the monofluorinated intermediate. nih.gov
1,3-Ketoesters Quinuclidine 2,2-Difluoro-1,3-ketoesters The addition of quinuclidine enables the synthesis of the difluorinated product. nih.gov

Alternative Synthetic Routes to gem-Difluorinated Cyclic Ketones

While direct fluorination of dicarbonyl compounds is a primary method, several alternative strategies have been developed to synthesize gem-difluorinated cyclic ketones, offering different substrate scopes and reaction conditions.

A modern approach to synthesizing gem-difluorinated cyclic ketones involves the use of visible-light photocatalysis. This method achieves an acyldifluoroalkylation of unactivated alkenes. rsc.org In this process, difluoroacetic acids serve as the difluoroalkylation reagent, and an oxidant like PhI(OAc)2 is used. rsc.org The reaction is induced by visible light and allows for the efficient synthesis of various gem-difluorinated cyclic ketones at room temperature. rsc.org This technique demonstrates excellent functional group compatibility and has been successfully applied to produce chroman-4-ones, indanones, and cyclopent-2-enones, among others. rsc.org Another strategy involves the remote difunctionalization of unactivated alkenes using visible-light photoredox catalysis to introduce fluorine-containing functional groups and a carboxylic acid moiety. nih.gov

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile building block for creating gem-difluorinated compounds. cas.cn One of its primary applications is in the [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes. researchgate.net

gem-Difluorocyclopropanes: The generation of difluorocarbene can be achieved from various precursors. Sodium chlorodifluoroacetate (ClCF2COONa) is a classic and still widely used reagent for this transformation. researchgate.netnih.gov Other notable sources include trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) and the Ruppert-Prakash reagent (TMSCF3). nih.govresearchgate.net The choice of reagent can be influenced by the substrate's reactivity and the desired reaction conditions. For instance, TFDA can be used with catalytic fluoride to generate difluorocarbene under mild conditions suitable for electron-deficient alkenes. nih.gov

gem-Difluoroalkenes: The cross-coupling of difluorocarbene with other carbene intermediates, such as those derived from diazocompounds, provides a direct route to gem-difluoroalkenes. acs.org This method is particularly useful for synthesizing sterically hindered gem-difluoroolefins. acs.org The reaction can be catalyzed by a copper source when using aryl diazoacetates, while it can proceed under metal-free conditions with diaryl diazomethanes. acs.org gem-Difluoroalkenes can also be synthesized through the dehydrofluorination of trifluoromethyl-containing compounds. nih.gov Furthermore, they can undergo cycloaddition reactions to form various difluorinated cyclic products. nih.gov

Table 1: Selected Difluorocarbene Precursors and Their Applications

Precursor Common Name/Type Typical Application Reference
ClCF2COONa - gem-Difluorocyclopropanation researchgate.netnih.gov
(CH3)3SiCF3 Ruppert-Prakash Reagent gem-Difluorocyclopropanation researchgate.net
FSO2CF2COOSi(CH3)3 TFDA gem-Difluorocyclopropanation nih.gov
PhHgCF3 Seyferth's Reagent gem-Difluorocyclopropanation nih.gov

The synthesis of specific difluorocyclopentane derivatives often requires multi-step sequences. For instance, the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate for the drug ticagrelor, involves a cyclopropanation reaction as a crucial step. google.com While not a cyclopentane (B165970), the principles of stereoselective synthesis are relevant. The synthesis of cyclic β-difluoroamines, including those with five-membered rings, has been achieved through a modular two-step process involving a photoredox-catalyzed cyclization/hydrogen atom transfer reaction of bromodifluoroethylamines. rsc.orgchemrxiv.org This highlights the use of modern synthetic methods to access complex fluorinated cyclic structures. The oxidation of 1,2-diols to 1,2-diones using reagents like iron(III) nitrate (B79036) can also be a key transformation in the synthesis of related dione (B5365651) structures. researchgate.net

Synthesis of Related Fluorinated Cyclopentane-1,3-diones

The synthesis of fluorinated cyclopentane-1,3-diones is not limited to gem-difluoro derivatives. Other fluorinated analogues are also of significant interest.

The synthesis of 2-trifluoroacetyl-1,3-diketones can be achieved through a Claisen condensation. researchgate.net This reaction typically involves the condensation of a ketone with an ester, such as methyl trifluoroacetate, in the presence of a base like sodium methoxide. sapub.org These compounds are of interest due to the strong electron-withdrawing nature of the trifluoroacetyl group, which can influence their chemical properties, such as their tendency to form hydrates. researchgate.netsapub.org

The synthesis of 2,2-difluoro-1,3-diketones often proceeds through a monofluorinated intermediate. nih.gov Electrophilic fluorinating agents like Selectfluor® are commonly used for this purpose. researchgate.netsapub.org The monofluorination of 1,3-diketones is generally a rapid process because these substrates exist predominantly in their enol form. nih.gov The subsequent fluorination to yield the difluorinated product is often much slower. nih.gov This is because the intermediate 2-fluoro-1,3-diketone exists mainly in its keto form, and its enolization, which is the rate-determining step for the second fluorination, is slow. nih.gov The addition of a base or water can accelerate this enolization step. nih.gov Consequently, monofluorinated cyclic diketones can be isolated as the main product under controlled conditions or may be observed as by-products in the synthesis of their difluorinated counterparts. nih.gov

Synthesis of 2-Methylcyclopentane-1,3-dione and its Role as an Intermediate

2-Methylcyclopentane-1,3-dione is a significant synthetic intermediate, valued for its utility in the construction of complex molecular architectures, notably in the total synthesis of steroids. orgsyn.orgmedchemexpress.comnih.gov Its preparation has been the subject of various synthetic studies, aiming for efficient and scalable production.

One of the most practical and widely cited methods for the large-scale synthesis of 2-methylcyclopentane-1,3-dione is a multi-step process that begins with the condensation of 2-butanone (B6335102) and diethyl oxalate. orgsyn.org This initial reaction, carried out in the presence of a base such as sodium ethoxide, yields 2-methyl-4-ethoxalylcyclopentane-1,3,5-trione. Subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions produce 2-methylcyclopentane-1,3,5-trione hydrate (B1144303). orgsyn.org

The trione (B1666649) hydrate is then converted to its 5-semicarbazone derivative by reacting it with semicarbazide (B1199961) hydrochloride. orgsyn.org The final step involves the Wolff-Kishner reduction of the semicarbazone, followed by hydrolysis, which is typically carried out in ethylene (B1197577) glycol with potassium hydroxide (B78521) at elevated temperatures. orgsyn.org Acidification of the reaction mixture then affords the desired 2-methylcyclopentane-1,3-dione. orgsyn.org An alternative reported synthesis involves the catalytic reduction of 2-methylcyclopentane-1,3,5-trione over a platinum catalyst, though this method resulted in a lower yield of 15%. orgsyn.org

While 2-methylcyclopentane-1,3-dione is a crucial precursor for a variety of substituted cyclopentane derivatives, it is important to note that the synthesis of 2,2-difluorocyclopentane-1,3-dione does not proceed from this methylated intermediate. The electrophilic fluorination of 1,3-dicarbonyl compounds, the common method for introducing fluorine atoms, occurs at the C-2 position. Since this position is already occupied by a methyl group in 2-methylcyclopentane-1,3-dione, the direct precursor for this compound is typically the unmethylated analogue, cyclopentane-1,3-dione.

The general strategy for the synthesis of 2,2-difluoro-1,3-dicarbonyl compounds involves the direct fluorination of the corresponding 1,3-dione. beilstein-journals.org This transformation can be achieved using electrophilic fluorinating agents. The monofluorination of 1,3-diones is generally a rapid process due to the high enol content of the starting material. However, the subsequent introduction of the second fluorine atom is often slower because the resulting 2-fluoro-1,3-dione exists predominantly in its keto form. beilstein-journals.org To facilitate the second fluorination, a base or water is often added to promote the necessary enolization of the monofluorinated intermediate. beilstein-journals.org

A notable method for the difluorination of 1,3-diketones utilizes elemental fluorine in the presence of a mediating agent like quinuclidine. beilstein-journals.org In this process, quinuclidine is believed to react with fluorine to generate a fluoride ion, which facilitates the enolization of the 2-fluoro intermediate, and an electrophilic N-F fluorinating species that reacts with the enol to yield the 2,2-difluoro product. beilstein-journals.org

Detailed Research Findings on the Synthesis of 2-Methylcyclopentane-1,3-dione

StepReactantsReagents and ConditionsProductYield
12-Butanone, Diethyl oxalateSodium ethoxide, Ethanol, 0-5 °C to reflux2-Methyl-4-ethoxalylcyclopentane-1,3,5-trione53-59%
22-Methyl-4-ethoxalylcyclopentane-1,3,5-trione85% Phosphoric acid, Water, Reflux2-Methylcyclopentane-1,3,5-trione hydrate74-82%
32-Methylcyclopentane-1,3,5-trione hydrateSemicarbazide hydrochloride, Sodium acetate, Water, Ethanol, 45 °C2-Methylcyclopentane-1,3,5-trione 5-semicarbazone60-66%
42-Methylcyclopentane-1,3,5-trione 5-semicarbazonePotassium hydroxide, Ethylene glycol, Water, 130-185 °C2-Methylcyclopentane-1,3-dioneNot specified in source

Reactivity and Mechanistic Investigations of 2,2 Difluorocyclopentane 1,3 Dione Systems

Tautomerism and Equilibrium Studies

The structure and stability of 1,3-dicarbonyl compounds are dictated by a delicate balance between their keto and enol tautomers. The introduction of fluorine at the C-2 position adds another layer of complexity to this equilibrium, influencing not only the keto-enol balance but also the potential for hydrate (B1144303) formation.

Keto-Enol Tautomerism in Fluorinated 1,3-Diketones

The equilibrium between the keto and enol forms is a cornerstone of the chemistry of 1,3-dicarbonyl compounds. libretexts.org In many cases, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant species. libretexts.org For instance, the diketone 2,4-pentanedione exists in its enol form about 85% of the time under normal conditions. libretexts.org

The introduction of fluorine atoms onto the alpha-carbon (the carbon between the two carbonyl groups) dramatically shifts this equilibrium. While the parent 1,3-diketones often favor the enol tautomer, facilitating the first fluorination step, the resulting 2-fluoro-1,3-diketone exists predominantly in the keto form. nih.gov This shift is attributed to the powerful electron-withdrawing nature of the fluorine atom. acs.org Quantum mechanical calculations have shown that this effect is due to the stabilization of the enol tautomer through hyperconjugative π → σ*CF interactions and the destabilization of the keto tautomer by the inductive effect of the neighboring fluorine atoms. acs.org In fact, the influence of fluorination can be so pronounced that it overrides other factors, such as ring size, which typically control the tautomeric equilibrium in non-fluorinated analogues. acs.org

The stability of different tautomers can be influenced by various factors, as illustrated in the table below.

Compound TypePredominant TautomerKey Stabilizing/Destabilizing Factors
1,3-Diketones (General) EnolIntramolecular H-bonding, Conjugation libretexts.org
2,4-Pentanedione Enol (85%)Intramolecular H-bonding, Conjugation libretexts.org
2-Fluoro-1,3-Diketones KetoInductive effect of fluorine destabilizes the keto form less than the enol nih.govacs.org
Trifluoromethyl-β-diketones Mixture of two chelated cis-enol formsConjugation, Intramolecular H-bonding researchgate.net

Diketo-Hydrate vs. Keto-Enol Hydrate Equilibria in Difluorinated and Trifluoroacetylated Products

In aqueous environments or in the presence of moisture, fluorinated 1,3-diketones can undergo hydration. Spectroscopic studies on cyclic 2-trifluoroacetylated-1,3-diketones have revealed a propensity for rapid hydration. sapub.orgresearchgate.net This leads to an equilibrium mixture that favors the diketo hydrate over the keto-enol hydrate. sapub.orgresearchgate.net This preference suggests that the presence of the highly electronegative trifluoroacetyl group makes the carbonyl carbons more susceptible to nucleophilic attack by water, and the resulting gem-diol (hydrate) of the diketo form is more stable than the hydrated enol. This hydration is often reversible, and the original diketone can be recovered by heating under vacuum. scispace.com

Factors Modulating Tautomeric Preferences (e.g., Ring Size)

Several factors can influence the position of the keto-enol equilibrium. Solvent polarity plays a significant role, with more polar solvents generally favoring the more polar tautomer. missouri.edu However, for acyclic β-diketones, the keto form is often considered more polar and is thus stabilized in polar solvents. missouri.edu

Ring size is another critical factor in cyclic diketones. semanticscholar.org Computational studies have explored the effect of ring size on the keto-enol tautomerization process in α- and β-cyclodiones. semanticscholar.org For instance, in non-fluorinated cyclopentane-1,3-dione, the enol form is predicted to be more stable than the diketo form by about 1-3 kcal/mol. wikipedia.org However, as previously noted, the introduction of fluorine can override the influence of ring size on tautomeric preference. acs.org The stability of tautomers in larger aromatic systems has also been shown to shift towards the diketone form. nih.gov

Reaction Pathways and Intermediates

The synthesis of 2,2-difluorocyclopentane-1,3-dione typically involves the electrophilic fluorination of cyclopentane-1,3-dione. The mechanism of this reaction is intricately linked to the keto-enol tautomerism of the substrate and the intermediates.

Proposed Mechanisms for Mono- and Difluorination Involving Keto-Enol or Enolic Tautomers

The fluorination of 1,3-diketones with electrophilic fluorinating agents, such as Selectfluor®, is proposed to proceed through an enol or enolate intermediate. sapub.orgresearchgate.net The reaction is initiated by the nucleophilic attack of the C=C double bond of the enol tautomer on the electrophilic fluorine of the reagent. sapub.orgscispace.com

The general mechanism can be summarized as follows:

Enolization: The 1,3-diketone undergoes tautomerization to its more nucleophilic enol form. This step is often the rate-determining step, especially for the second fluorination. nih.govrsc.org

Monofluorination: The enol attacks the electrophilic fluorinating agent to yield the 2-fluoro-1,3-diketone. This initial fluorination is often rapid because the starting 1,3-diketone exists predominantly in the enol form. nih.gov

Second Enolization: The resulting 2-fluoro-1,3-diketone, which favors the keto form, must enolize again for the second fluorination to occur. This step is generally much slower than the first enolization. nih.gov The addition of a base or water can accelerate this rate-limiting enolization. nih.govrsc.org

Difluorination: The enol of the monofluorinated intermediate attacks another molecule of the fluorinating agent to give the final 2,2-difluoro-1,3-diketone. nih.gov

The relative rates of enolization and fluorination are crucial in determining the product distribution. When the enol form is readily available, as in the case of the starting diketone, fluorination can occur at room temperature, but this can also lead to difluorination as a competing process. sapub.orgscispace.com

Investigation of Diradical Intermediates (e.g., 2,2-Difluorocyclopentane-1,3-diyl)

The investigation of diradical intermediates, such as 2,2-difluorocyclopentane-1,3-diyl, is crucial for understanding the reaction mechanisms of difluorinated cyclopentane (B165970) systems. While direct experimental data on 2,2-difluorocyclopentane-1,3-diyl is limited in the provided search results, the principles of diradical chemistry in related systems can provide valuable insights. Diradicals are transient species with two unpaired electrons, and their formation and subsequent reactions often dictate the final product distribution in photochemical and thermal reactions.

In analogous non-fluorinated cyclopentane systems, diradical intermediates are known to be involved in various rearrangements and cycloaddition reactions. The presence of fluorine atoms at the C2 position in this compound is expected to significantly influence the stability and reactivity of the corresponding diradical. The strong electron-withdrawing nature of fluorine atoms can destabilize adjacent carbocationic centers but can stabilize radical centers through hyperconjugation and inductive effects.

The study of such intermediates often involves computational chemistry and spectroscopic techniques like time-resolved spectroscopy to characterize their transient nature and reaction pathways. The fate of the 2,2-difluorocyclopentane-1,3-diyl diradical would likely involve intramolecular reactions, such as ring-opening to form a more stable acyclic diradical, or intermolecular reactions with trapping agents.

Chemical Transformations of this compound and Related Fluorinated Cyclopentanones

Nucleophilic Substitution Reactions of Fluorine Atoms

Nucleophilic substitution reactions involving the displacement of fluorine atoms in this compound are challenging due to the strength of the carbon-fluorine bond. However, under specific conditions, such reactions can occur. The reactivity of the fluorine atoms is enhanced by the presence of the two adjacent carbonyl groups, which can stabilize the transition state of a nucleophilic attack.

These reactions typically proceed through an SN2 or an SNAr-like mechanism, depending on the substrate and reaction conditions. youtube.comscribd.com In an SN2-type reaction, a strong nucleophile attacks the carbon atom bearing the fluorine, leading to inversion of configuration if the carbon is a stereocenter. scribd.com For a tertiary substrate, an SN1 mechanism involving the formation of a carbocation intermediate might be possible, although the electron-withdrawing fluorine atoms would destabilize such an intermediate. youtube.com

The choice of nucleophile is critical. Strong, soft nucleophiles are generally more effective in displacing fluoride (B91410) ions. The reaction is often facilitated by the use of polar aprotic solvents that can solvate the cation but not the nucleophile, thus increasing its reactivity.

Oxidation and Reduction of Functional Groups

The functional groups of this compound, namely the two carbonyl groups, can undergo both oxidation and reduction reactions.

Reduction: The carbonyl groups can be reduced to hydroxyl groups to form 2,2-difluorocyclopentane-1,3-diol. This transformation can be achieved using various reducing agents. For instance, the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has been successfully carried out using heterogeneous catalysts. acs.org In a related study, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol was achieved with high yield, demonstrating the feasibility of this type of reduction. acs.org The stereochemical outcome of the reduction, yielding either cis- or trans-diols, can often be controlled by the choice of catalyst and reaction conditions. acs.org

Oxidation: While the carbonyl groups themselves are in a high oxidation state, the cyclopentane ring can be susceptible to oxidative cleavage under harsh conditions. However, more controlled oxidation reactions can be envisioned. For example, if the diketone exists in its enol form, the double bond of the enol could be a target for oxidative cleavage by reagents like ozone or potassium permanganate.

Carbon-Carbon Bond Formation and Cleavage Reactions in 1,3-Diketones

The carbon framework of 1,3-diketones, including this compound, is subject to both C-C bond formation and cleavage reactions.

Carbon-Carbon Bond Formation: The acidic α-protons of 1,3-diketones can be removed by a base to form a stable enolate, which is a powerful nucleophile for C-C bond formation. organic-chemistry.org This enolate can react with various electrophiles, such as alkyl halides, in alkylation reactions. For instance, cyclopentane-1,3-dione can be regioselectively alkylated at the C5 position. nih.gov Similar reactivity can be expected for its difluorinated analog, although the acidity of the α-protons might be altered by the presence of the fluorine atoms.

Carbon-Carbon Bond Cleavage: The cleavage of C-C bonds in 1,3-dicarbonyl compounds can be a synthetically useful transformation. researchgate.netdtu.dk In some cases, 1,3-dicarbonyl compounds can act as a single-carbon synthon after C-C bond cleavage. nih.govorganic-chemistry.org This type of reaction often requires specific catalysts or reaction conditions to promote the cleavage of the otherwise stable carbon-carbon single bond. dtu.dk For example, a metal-free process has been developed for the C-C bond cleavage of 1,3-dicarbonyl compounds in a cyclization reaction to synthesize quinoline (B57606) derivatives. nih.govorganic-chemistry.org

Participation in Multicomponent Reactions (e.g., with cyclopentane-1,3-dione)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org Cyclic 1,3-diones like cyclopentane-1,3-dione are valuable building blocks in MCRs. beilstein-journals.org

For example, cyclohexa-1,3-dione participates in a three-component reaction with amines and alkyl acetylenedicarboxylates to produce phenolic oxindoles. beilstein-journals.org Similarly, cyclopentane-1,3-dione and its derivatives can be expected to participate in a variety of MCRs to generate structurally diverse and complex molecules. The reactivity of this compound in such reactions would be influenced by the electronic effects of the fluorine atoms, potentially leading to novel reaction pathways and products. These reactions often proceed through a cascade of elementary steps, and the presence of fluorine could affect the rates and equilibria of these steps.

Hydration Tendencies and Equilibrium with Moisture

The carbonyl groups of this compound are susceptible to hydration, which is the addition of a water molecule across the C=O double bond to form a gem-diol. The presence of the two strongly electron-withdrawing fluorine atoms at the α-position significantly enhances the electrophilicity of the carbonyl carbons, thereby increasing the tendency for hydration.

This leads to an equilibrium between the diketone and its hydrated form in the presence of moisture. The position of this equilibrium is dependent on factors such as temperature, pH, and the concentration of water. The enhanced hydration of fluorinated ketones is a well-documented phenomenon. For comparison, while simple ketones have unfavorable hydration equilibrium constants, highly fluorinated ketones like hexafluoroacetone (B58046) exist almost exclusively as the hydrate in aqueous solutions. A similar, though less pronounced, effect is expected for this compound. The formation of the hydrate can have significant implications for the reactivity and storage of the compound.

Substrate Reactivity Profiling in Fluorination Studies

The reactivity of various substrates in fluorination reactions is a critical aspect of understanding the synthetic utility of fluorinating agents. While direct studies profiling a wide range of substrates with this compound are not extensively detailed in the provided search results, the broader context of fluorination chemistry allows for an informed discussion on the types of substrates that are typically reactive towards electrophilic fluorinating agents. The reactivity of these substrates is governed by factors such as nucleophilicity, steric hindrance, and the stability of the resulting fluorinated product.

In typical electrophilic fluorination reactions, electron-rich substrates exhibit the highest reactivity. This includes activated aromatic compounds, enolates, enol ethers, and sulfides. The electron-donating groups on these substrates increase the electron density at the reaction center, making it more susceptible to attack by an electrophilic fluorine source.

Conversely, electron-deficient substrates, such as those bearing electron-withdrawing groups, are generally less reactive towards electrophilic fluorination. The diminished nucleophilicity of these substrates necessitates harsher reaction conditions or more potent fluorinating agents.

The table below outlines the expected reactivity of various functional groups with a generic electrophilic fluorinating agent, which can be extrapolated to predict the potential substrate scope for a reagent like this compound.

Table 1: General Substrate Reactivity in Electrophilic Fluorination

Substrate ClassFunctional Group ExampleExpected ReactivityProduct Type
Activated ArenesPhenols, AnilinesHighAryl Fluorides
Enolates/Enol EthersSilyl Enol EthersHighα-Fluoro Carbonyls
AlkenesStyreneModerate to HighVicinal Fluoro-functionalized
AlkynesPhenylacetyleneModerateα,α-Difluoro Ketones (upon hydrolysis)
SulfidesThioanisoleHighα-Fluoro Thioethers
Electron-rich HeterocyclesPyrroles, IndolesHighFluorinated Heterocycles
Deactivated ArenesNitrobenzeneLowAryl Fluorides (requires harsh conditions)
Simple Ketones/EstersAcetone, Ethyl AcetateLow (requires base)α-Fluoro Carbonyls

It is important to note that the specific reactivity profile of this compound would need to be experimentally determined. Factors such as the solvent, temperature, and the presence of additives can significantly influence the outcome of the reaction. Mechanistic studies, including kinetic analysis and computational modeling, would provide a more detailed understanding of its reactivity and selectivity with different substrates.

Spectroscopic and Structural Characterization in Research of Fluorinated Cyclopentanediones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2,2-Difluorocyclopentane-1,3-dione, offering a wealth of information about its fluorine, proton, and carbon environments. weebly.com

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atoms in this compound provides direct information about their local electronic environment. The presence of two fluorine atoms on the same carbon atom (a geminal difluoro group) results in a characteristic chemical shift. nih.gov

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Selected Fluorine Environments

Functional GroupChemical Shift Range (ppm vs. CFCl₃)
-CF₂-+80 to +140
-CF₃+40 to +80
Ar-F+80 to +170
-C(O)F-70 to -20

Data sourced from Bruker Almanac, 1991 and Dungan & Van Wazer, "Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967". ucsb.edu

Analysis of the ¹⁹F NMR spectrum also reveals coupling information. Spin-spin coupling between the fluorine nuclei and adjacent protons (²JHF) provides valuable connectivity data. These coupling constants in fluorinated compounds are often larger than proton-proton couplings. huji.ac.il

While ¹⁹F NMR is crucial, ¹H and ¹³C NMR spectroscopy are essential for a complete structural determination of this compound. organicchemistrydata.orglibretexts.org

¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms in the molecule. For this compound, the methylene (B1212753) protons (CH₂) adjacent to the carbonyl groups and the difluorinated carbon would exhibit distinct signals. The chemical shifts of these protons are influenced by the deshielding effect of the neighboring carbonyl and difluoro groups. Coupling between the protons on adjacent carbons (³JHH) and long-range coupling to the fluorine atoms (³JHF and ⁴JHF) provides further structural insights. organicchemistrydata.org

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. libretexts.orgpressbooks.pub For this compound, one would expect to see signals for the carbonyl carbons (C=O), the difluorinated carbon (CF₂), and the methylene carbons (CH₂). The chemical shifts for these carbons are highly informative:

Carbonyl carbons typically resonate far downfield (around 170-220 ppm). pressbooks.pub

The carbon atom bonded to two fluorine atoms will show a characteristic shift and will be split into a triplet in the proton-coupled spectrum due to one-bond coupling with the fluorine atoms (¹JCF).

The methylene carbons will appear at distinct chemical shifts due to their different proximities to the carbonyl and difluorinated carbons.

Decoupling techniques are often employed in ¹³C NMR to simplify the spectrum by removing the splitting caused by protons, resulting in a single peak for each unique carbon. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift Range (ppm)
C=O170 - 220
CF₂100 - 130 (with ¹JCF coupling)
CH₂ (adjacent to C=O)30 - 50

Note: These are approximate ranges and can vary based on solvent and other experimental conditions.

β-diketones, including fluorinated cyclopentanediones, can exist in equilibrium between their diketo and enol tautomeric forms. researchgate.net NMR spectroscopy is a primary method for determining the relative amounts of these tautomers in solution. The presence of fluorine atoms significantly influences this equilibrium. mit.edu

In the case of this compound, the diketo form is expected to be the predominant species. However, the potential for enolization exists. The enol form would give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, including a characteristic enolic hydroxyl proton signal and signals for the C=C double bond carbons. By integrating the signals corresponding to the diketo and enol forms, their relative concentrations can be quantified, providing insight into the keto-enol equilibrium. Studies on related fluorinated diketones have shown that the equilibrium can be affected by factors such as solvent polarity and temperature. researchgate.netsapub.org The introduction of fluorine atoms tends to shift the equilibrium toward the enol form due to the electron-withdrawing nature of fluorine, which stabilizes the enol tautomer. mit.edu

For unambiguous assignment of all proton and carbon signals and to gain deeper insight into the molecule's three-dimensional structure, advanced 2D NMR techniques are employed. kashanu.ac.iripb.ptwordpress.com

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, helping to trace the proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms, allowing for the assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically over 2-4 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the molecule's conformation and stereochemistry. nih.govresearchgate.net

These 2D NMR experiments, used in concert, provide a detailed and unambiguous picture of the molecular structure and conformation of this compound in solution. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. docbrown.info This band typically appears in the region of 1700-1800 cm⁻¹. The exact position can be influenced by the presence of the electron-withdrawing fluorine atoms, which can shift the C=O stretching frequency to a higher wavenumber. For cyclic ketones, ring strain also plays a role in the position of this absorption.

Other important absorptions would include:

C-F Stretching: Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of carbon-fluorine bonds.

C-H Stretching: Absorptions just below 3000 cm⁻¹ corresponding to the methylene (CH₂) groups.

C-H Bending: Deformations of the CH₂ groups in the fingerprint region (below 1500 cm⁻¹). docbrown.info

The absence of a broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of a significant amount of the enol form or hydrated species in the sample being analyzed. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O (Ketone)1750 - 1820Strong
C-F1000 - 1300Strong
C-H (sp³ CH₂)2850 - 3000Medium

Note: These are approximate ranges and can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Elucidation

While NMR and IR spectroscopy provide invaluable information about the structure in solution and the functional groups present, X-ray crystallography offers the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. caltech.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact positions of all atoms in the crystal lattice.

This technique provides highly accurate data on:

Bond lengths: The precise distances between bonded atoms (e.g., C-C, C=O, C-F).

Bond angles: The angles between adjacent bonds, which define the geometry of the ring system.

Torsion angles: These define the conformation of the cyclopentane (B165970) ring, revealing whether it is planar or adopts an envelope or twist conformation.

Intermolecular interactions: Information about how the molecules are packed in the crystal, including any significant non-covalent interactions like dipole-dipole forces.

X-ray crystallographic data would definitively confirm the cyclopentanedione ring structure and the geminal arrangement of the fluorine atoms. It would also provide the most accurate measurement of the effects of fluorine substitution on the geometry of the five-membered ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, employed to determine the elemental composition of a newly synthesized compound. This analytical method provides the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. For novel compounds like this compound, elemental analysis serves as a fundamental check of purity and structural integrity, confirming that the empirical formula of the synthesized product matches the expected formula.

The process for analyzing fluorinated organic compounds typically involves high-temperature combustion. During this process, the sample is burned in a stream of oxygen, which converts the elements into simple, stable gases. Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The presence of fluorine, however, requires special considerations in the analytical system. thermofisher.comelementar.com Fluorine and its reactive combustion products can interfere with the analysis and damage the instrumentation. thermofisher.com To counter this, modern elemental analyzers designed for fluorinated compounds incorporate specialized reagents or traps that absorb the aggressive fluorine-containing gases, ensuring that accurate measurements of carbon, hydrogen, and other elements can be obtained. thermofisher.com

The theoretical elemental composition of this compound, with the molecular formula C₅H₄F₂O₂, is calculated based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Fluorine: 18.998 u, Oxygen: 15.999 u).

Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (u) Count Total Weight (u) Mass Percentage (%)
Carbon C 12.011 5 60.055 44.17
Hydrogen H 1.008 4 4.032 2.97
Fluorine F 18.998 2 37.996 27.94
Oxygen O 15.999 2 31.998 23.53

| Total | | | | 136.081 | 100.00 |

In a research setting, a sample of the synthesized this compound would be analyzed to obtain experimental mass percentages for carbon and hydrogen. The fluorine content can also be determined by specialized techniques like combustion ion chromatography. Current time information in Bangalore, IN. The experimental results are then compared to the theoretical values in the table above. A close agreement, typically within a ±0.4% margin of error, provides strong evidence that the synthesized compound has the correct empirical formula, thereby verifying its elemental composition.

Advanced Applications in Synthetic Organic Chemistry and Chemical Biology As Intermediates/building Blocks

2,2-Difluorocyclopentane-1,3-dione as a Versatile Synthetic Building Block

The reactivity of the dicarbonyl functionality in this compound allows for a wide range of chemical transformations, making it a highly adaptable precursor in multistep syntheses.

Synthesis of Complex Fluorinated Organic Molecules

The construction of complex molecules containing the gem-difluoromethylene group is a significant challenge in synthetic chemistry. researchgate.net this compound serves as a key starting material for the synthesis of more elaborate fluorinated compounds. The presence of two carbonyl groups allows for sequential or domino reactions, enabling the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. While direct, complex examples starting from this compound are not extensively documented in readily available literature, the principles of 1,3-dicarbonyl chemistry suggest its utility. For instance, Knoevenagel condensation at one of the carbonyl groups, followed by subsequent reactions, can lead to highly functionalized cyclopentane (B165970) derivatives.

Incorporation into Diverse Ring Systems and Spiro Compounds

The cyclopentane ring of this compound can be incorporated into larger and more complex ring systems. One notable application is in the synthesis of spirocyclic compounds, which are characterized by two rings sharing a single atom. Spirocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

The general strategy for the synthesis of spiro compounds from 1,3-cycloalkanediones involves a reaction with a suitable bifunctional reagent. For example, the reaction of 1,3-cycloalkanediones with (1-aryl-2-bromoethyl)-dimethylsulfonium bromides in the presence of a base like potassium carbonate has been shown to produce spirocyclopropanes in high yields. psu.edu While this specific example does not use the difluorinated analog, the underlying reactivity is expected to be similar.

Another approach involves the synthesis of oxa-spirocycles, where an oxygen atom is part of the spirocyclic system. A general method for this involves iodocyclization, which has been used to prepare a wide variety of oxa-spirocyclic compounds. researchgate.net The incorporation of an oxygen atom can improve properties like water solubility. researchgate.net

The synthesis of spiro[dihydropyridine-oxindoles] has been achieved through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione. researchgate.net This highlights the potential of this compound to participate in multicomponent reactions to generate complex spiroheterocycles.

Table 1: Representative Reactions for Spirocycle Synthesis from 1,3-Diones

1,3-Dione ReactantReagent(s)Product TypeReference
1,3-Cycloalkanediones(1-Aryl-2-bromoethyl)-dimethylsulfonium bromides, K2CO3Spirocyclopropanes psu.edu
Cyclopentane-1,3-dioneArylamine, Isatin, Acetic AcidSpiro[dihydropyridine-oxindoles] researchgate.net

This table presents general reactions for the synthesis of spirocycles from 1,3-diones, illustrating potential pathways for this compound.

Role as a Precursor in Developing Biologically Active Scaffolds (focused on synthesis)

Fluorinated heterocycles are a prominent class of compounds in medicinal chemistry, with applications as pharmaceuticals and agrochemicals. mdpi.comresearchgate.net The synthesis of such molecules often relies on the use of fluorinated building blocks. This compound can serve as a precursor for the synthesis of various fluorinated heterocyclic systems.

For example, the condensation of 1,3-diketones with bifunctional reagents like hydrazines, hydroxylamine, or ureas is a common method for preparing pyrazoles, isoxazoles, and pyrimidines, respectively. researchgate.net The presence of a fluorine atom at the 2-position of the 1,3-dicarbonyl system has been shown to influence the regioselectivity of these cyclization reactions. researchgate.net

Furthermore, multicomponent reactions (MCRs) are a powerful tool for the rapid synthesis of structurally diverse and biologically active molecules. nih.gov The use of 1,3-diones in MCRs is well-established, and by extension, this compound could be employed in such reactions to create libraries of novel fluorinated compounds for biological screening.

Strategies for Developing Novel Fluorinated Ring Systems

The development of new synthetic methods for the creation of novel fluorinated ring systems is an active area of research. One strategy involves the use of cycloaddition reactions. mdpi.com For instance, [3+2] and [4+2] cycloadditions are powerful methods for the stereocontrolled synthesis of five- and six-membered rings. mdpi.com While specific examples with this compound are not prominent, its derivatives could potentially act as dipolarophiles or dienophiles in such reactions.

Another strategy involves the transformation of the existing cyclopentane ring. Ring-expansion or ring-contraction reactions could lead to novel fluorinated carbocyclic and heterocyclic systems. Furthermore, the functionalization of the carbonyl groups with subsequent intramolecular reactions can be a pathway to fused or bridged ring systems.

Development of Catalysts and Reagents for Fluorination and Transformations

The synthesis of this compound itself is a key area of research. Direct fluorination of 1,3-dicarbonyl compounds is a common method. Electrophilic fluorinating agents like Selectfluor® can be used to introduce the fluorine atoms. researchgate.netrsc.org The monofluorination of 1,3-diketones is typically rapid, while the second fluorination to yield the gem-difluoro product is often slower. rsc.orgnih.gov The enolization of the monofluoro-diketone intermediate is a rate-limiting step, and the addition of a base can accelerate this process. nih.gov

Recent research has shown that direct fluorination using fluorine gas in the presence of a mediating agent like quinuclidine (B89598) can be an effective method for the synthesis of 2,2-difluoro-1,3-dicarbonyl compounds. rsc.orgnih.gov The quinuclidine is proposed to generate a fluoride (B91410) ion in situ, which facilitates the enolization, and an electrophilic N-F fluorinating agent. nih.gov

Once formed, the transformation of this compound can be achieved using various catalytic systems. For example, transition metal-catalyzed cross-coupling reactions could be employed to functionalize the molecule. Palladium-catalyzed reactions, for instance, are widely used in the formation of C-C and C-heteroatom bonds.

Contribution to Broader Organofluorine Chemistry Methodologies

The study of compounds like this compound contributes to the broader field of organofluorine chemistry in several ways. researchgate.net The development of new synthetic methods for its preparation and its use as a building block expands the toolbox available to synthetic chemists. Understanding the reactivity of this gem-difluorinated dicarbonyl compound provides insights into the electronic and steric effects of the fluorine atoms on adjacent functional groups.

The synthesis and reactions of such building blocks are crucial for the continued development of new fluorinated materials and pharmaceuticals. The challenges associated with the selective synthesis and transformation of polyfunctional fluorinated molecules drive innovation in the field, leading to the discovery of new reagents, catalysts, and reaction conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2,2-difluorocyclopentane-1,3-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via fluorination of cyclopentane-1,3-dione precursors using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). For example, fluorination of 2-phenylcyclopentane-1,3-dione under anhydrous conditions at −78°C to room temperature yields 2-fluoro-2-phenyl derivatives . Optimizing stoichiometry (e.g., 1.2–1.5 equiv. of fluorinating agent) and solvent polarity (e.g., dichloromethane or acetonitrile) improves yields (70–85%) and minimizes byproducts like overfluorinated species. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How can spectroscopic and crystallographic techniques be employed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is essential for confirming geminal difluorination, with characteristic singlets near δ −110 to −120 ppm. 1H^{1}\text{H} NMR shows deshielded cyclopentane protons (δ 2.5–3.5 ppm) due to electron-withdrawing fluorine atoms .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar diketone structure and F–C–F bond angles (~108°). SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data (R-factor < 0.05) to validate stereochemistry .
  • IR Spectroscopy : Strong carbonyl stretches (C=O) at 1750–1780 cm1^{-1} and C–F vibrations at 1150–1250 cm1^{-1} confirm functional groups .

Q. What are the key reactivity patterns of this compound in multicomponent reactions?

  • Methodological Answer : The diketone participates in domino reactions, such as Knoevenagel-Michael-cyclization cascades. For example, with aldehydes and malononitrile under Fe3_3O4_4-BN catalysis (5 mol%, ethanol, 80°C), it forms functionalized pyrans with >80% yield. The fluorine atoms enhance electrophilicity of the diketone, accelerating enolization and nucleophilic attack steps. Reaction monitoring via TLC (hexane:EtOAc 7:3) and LC-MS ensures intermediate tracking .

Advanced Research Questions

Q. How do geminal fluorine atoms influence the electronic structure and diradical stability of cyclopentane-1,3-diyl intermediates derived from this compound?

  • Methodological Answer : Fluorine’s electronegativity stabilizes singlet diradicals via inductive effects, as shown by EPR and computational studies (DFT at B3LYP/6-31G* level). For 2,2-difluoro-1,3-diphenylcyclopentane-1,3-diyl, the singlet-triplet energy gap (ΔEST_{ST}) decreases by 8–10 kcal/mol compared to non-fluorinated analogs, favoring singlet ground states. Experimental validation involves trapping diradicals with TEMPO and analyzing spin densities .

Q. What strategies address contradictory reactivity data in fluorinated diketone-based catalysis?

  • Methodological Answer : Discrepancies in enantioselectivity (e.g., Diels-Alder reactions) may arise from solvent-dependent fluorine interactions. For example, in THF, fluorine’s lone pairs engage in non-covalent interactions with Lewis acids (e.g., BINAP-Ru), improving stereocontrol (ee >90%). Contrastingly, in toluene, reduced polarity diminishes these interactions, lowering ee (50–60%). Systematic screening of solvents, additives (e.g., MgSO4_4), and catalysts (e.g., organocatalysts vs. metal complexes) resolves contradictions .

Q. How can this compound be leveraged in medicinal chemistry for targeted bioactivity studies?

  • Methodological Answer : The compound serves as a precursor for fluorinated spirooxindoles with potential anticancer activity. For example, condensation with isatin derivatives (e.g., 5-bromoisatin) under microwave irradiation (100°C, 20 min, DMF) yields spirocyclic analogs. In vitro screening against MDA-MB-231 cells (MTT assay, IC50_{50} ~12 µM) identifies lead compounds. SAR studies reveal that fluorine enhances membrane permeability and metabolic stability .

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2,2-Difluorocyclopentane-1,3-dione
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2,2-Difluorocyclopentane-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.